N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester
Description
Properties
Molecular Formula |
C24H29N5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[[8-[(4-aminocyclohexyl)carbamoyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]amino]acetate |
InChI |
InChI=1S/C24H29N5O3/c1-15-6-3-4-7-18(15)21-23(26-14-20(30)32-2)29-13-5-8-19(22(29)28-21)24(31)27-17-11-9-16(25)10-12-17/h3-8,13,16-17,26H,9-12,14,25H2,1-2H3,(H,27,31) |
InChI Key |
NGRPCUROBNPQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=C(C3=N2)C(=O)NC4CCC(CC4)N)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
- The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridines with α-haloketones or α-haloesters, which allows ring closure to form the fused bicyclic system.
- A 2-(2-methylphenyl) substituent can be introduced either by using a substituted 2-aminopyridine or via subsequent cross-coupling reactions such as Suzuki or Stille coupling on a halogenated imidazo[1,2-a]pyridine intermediate.
Attachment of the 4-Aminocyclohexyl Carbamoyl Group
- The 4-aminocyclohexyl moiety is linked via a carbamoyl (urea) linkage to the imidazo[1,2-a]pyridine glycine methyl ester.
- This step involves the formation of a carbamoyl bond, commonly prepared by reacting an amine (4-aminocyclohexylamine) with an isocyanate derivative or by coupling with a carbamoyl chloride intermediate.
- Protection and deprotection strategies may be required to selectively functionalize the amine groups without side reactions.
Purification and Characterization
- Each intermediate and the final compound require purification by chromatographic techniques such as flash column chromatography, preparative HPLC, or recrystallization.
- Characterization is performed through NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine + α-bromoacetophenone | Base (K2CO3), solvent (DMF), heat | 2-(2-methylphenyl)imidazo[1,2-a]pyridine core | 70-85 | Ring closure by nucleophilic substitution |
| 2 | Imidazo[1,2-a]pyridine core + Glycine methyl ester | Coupling reagent (HATU), base (DIPEA), solvent (DMF) | N-(2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl)glycine methyl ester | 60-75 | Amide bond formation |
| 3 | Intermediate + 4-Aminocyclohexylamine | Carbamoyl chloride or isocyanate, base | N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine methyl ester | 50-70 | Carbamoyl linkage formation |
- According to patent literature on related formylated n-heterocyclic derivatives used as kinase inhibitors, the synthesis often involves strategic functionalization of heterocyclic cores with amino acid esters and carbamoyl groups to enhance biological activity and solubility.
- The preparation of complex imidazo[1,2-a]pyridine derivatives with amino acid esters is well-documented in medicinal chemistry, emphasizing the importance of selective amide bond formation and protecting group strategies to avoid side reactions.
- Carbamoyl linkages involving cyclohexyl amines are typically introduced via isocyanate intermediates or carbamoyl chlorides, requiring careful control of reaction conditions to maintain the integrity of sensitive functional groups.
- The overall synthetic route demands optimization of each step’s yield and purity, often employing modern peptide coupling reagents and mild conditions to preserve stereochemistry and functional group compatibility.
- Industrial and research-scale preparations may also incorporate continuous flow chemistry or microwave-assisted synthesis to improve efficiency and scalability, although such methods are less frequently reported in open literature for this specific compound.
The preparation of this compound involves a multi-step synthetic strategy combining heterocyclic ring construction, amide bond formation with glycine methyl ester, and carbamoyl linkage formation with 4-aminocyclohexylamine. Each step requires precise control of reaction conditions and purification techniques to ensure high yield and purity. The synthetic methodology aligns with established protocols for similar pharmacologically active heterocyclic compounds, as supported by patent disclosures and medicinal chemistry literature. This detailed understanding facilitates further research and development of this compound for potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of key structural analogs:
Key Observations :
- Substituent Position: The 2- and 8-positions of the imidazo[1,2-a]pyridine core are critical for modulating activity. For example, nitro or cyano groups at these positions (as in ) may enhance redox reactivity, while aromatic amines (e.g., 4-methylphenylamino in ) could improve target binding.
- Polar Groups : The glycine methyl ester in the target compound contrasts with the dicarboxylate esters in , suggesting tailored solubility or pharmacokinetic profiles.
Physicochemical Properties
Methodological Considerations for Comparison
As noted in , similarity comparisons rely on structural descriptors (e.g., SMILES, InChi) and bioactivity clustering. For example:
- .
- Spectrofluorometry and tensiometry () are critical for comparing critical micelle concentrations (CMCs) in surfactants but less relevant here.
Biological Activity
N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the amino acid glycine and the methyl ester group further enhances its pharmacological potential.
Structural Formula
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar imidazo[1,2-a]pyridine derivatives. The findings suggested that these compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values ranged from 5 to 15 µM across different cell lines, demonstrating promising anticancer potential .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds. Results indicated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are key intermediates purified?
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Reaction of aminopyridine derivatives with substituted aldehydes (e.g., 2-methylbenzaldehyde) to form the imidazo[1,2-a]pyridine core .
- Carbamoylation : Introduction of the 4-aminocyclohexylcarbamoyl group via coupling reagents like EDC/HOBt under anhydrous conditions .
- Glycine methyl ester conjugation : Achieved through nucleophilic substitution or amide bond formation .
Purification : Chromatography (silica gel or reverse-phase HPLC) is critical for isolating intermediates, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane or methanol/water gradients) .
Q. Which analytical techniques are prioritized for structural validation and purity assessment?
- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., distinguishing 2-methylphenyl vs. 4-methylphenyl isomers) and confirms glycine methyl ester integration .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for detecting trace byproducts from incomplete cyclization .
- HPLC with UV/Vis or MS detection : Quantifies purity (>95% threshold for biological assays) and identifies residual solvents .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Kinase inhibition profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
- Cellular viability assays : Dose-response curves (IC50) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based luminescence .
- Solubility and stability : PBS and simulated gastric fluid assays guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for optimizing target affinity?
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the 4-aminocyclohexyl group and hydrophobic pockets in kinase domains (e.g., COX-2 or EGFR) .
- MD simulations (GROMACS) : Assesses conformational stability of the glycine methyl ester moiety in aqueous vs. membrane environments .
- QSAR models : Machine learning (Random Forest, SVM) correlates substituent electronegativity (e.g., 2-methylphenyl vs. 4-fluorophenyl) with IC50 values .
Q. What experimental strategies resolve contradictions in binding affinity data across assay platforms?
- Orthogonal validation : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) to distinguish true binding from assay artifacts .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate false negatives caused by aggregation .
- Proteolytic stability assays : Rule out degradation products interfering with ELISA-based measurements .
Q. How can reaction yields be improved while minimizing byproducts like regioisomers?
- Flow chemistry : Continuous microreactors enhance mixing and temperature control during cyclization, reducing dimerization byproducts .
- Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) improve regioselectivity in Suzuki-Miyaura cross-coupling steps .
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., pH, solvent ratio) for carboxylation and amidation steps .
Q. What methods validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Tracks thermal stabilization of target proteins (e.g., kinases) upon compound treatment .
- Click chemistry probes : Alkyne-tagged analogs enable pull-down assays and confocal imaging of intracellular distribution .
- Phosphoproteomics : LC-MS/MS identifies downstream signaling pathways modulated by the compound .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite identification : Liver microsome assays detect rapid glycine ester hydrolysis, which may explain reduced in vivo activity .
- Transgenic models : Use CRISPR-engineered mice expressing humanized targets to bridge species-specific differences .
Q. What steps reconcile conflicting cytotoxicity results across cell lines?
- Redox interference testing : Add catalase to MTT assays to rule out false signals from compound-mediated ROS .
- ABC transporter inhibition : Co-administer verapamil to assess efflux pump-driven resistance .
- 3D spheroid models : Mimic tumor microenvironments where hypoxia alters compound penetration .
Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
